molecular formula C12H16FNO3S B4575843 1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE

1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4575843
M. Wt: 273.33 g/mol
InChI Key: FCJUSKNXBYIYBS-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, an oxolane ring, and a methanesulfonamide moiety, making it a versatile molecule for diverse applications.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with oxirane in the presence of a base to form the intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

  • [(4-fluorophenyl)methyl][1-(oxolan-2-yl)ethyl]amine
  • 3-(4-fluorophenyl)-1-[(4-fluorophenyl)(oxolan-2-yl)methyl]urea

Comparison: 1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h3-6,12,14H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJUSKNXBYIYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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